
(2Z)-3-bromoprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-bromoprop-2-enenitrile is an organic compound with the molecular formula C3H2BrN It is a brominated derivative of acrylonitrile and is characterized by the presence of a bromine atom and a nitrile group attached to a propenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2Z)-3-bromoprop-2-enenitrile can be synthesized through several methods. One common approach involves the bromination of acrylonitrile. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the addition of the bromine atom to the propenyl chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-bromoprop-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted derivatives.
Addition Reactions: The double bond in the propenyl chain can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2), resulting in the formation of saturated compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, N-bromosuccinimide, hydrogen halides, and various nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted nitriles, while addition reactions can produce saturated brominated compounds.
Applications De Recherche Scientifique
(2Z)-3-bromoprop-2-enenitrile has several scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s reactivity makes it useful in the development of new polymeric materials with unique properties.
Biological Studies: Researchers use this compound to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Mécanisme D'action
The mechanism of action of (2Z)-3-bromoprop-2-enenitrile involves its interaction with various molecular targets. The bromine atom and nitrile group can participate in nucleophilic and electrophilic reactions, respectively, allowing the compound to modify biological molecules or act as a precursor in synthetic pathways. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylonitrile: A precursor to (2Z)-3-bromoprop-2-enenitrile, acrylonitrile lacks the bromine atom but shares the nitrile group and propenyl chain.
3-bromoacrylonitrile: Similar to this compound but with different stereochemistry, affecting its reactivity and applications.
2-bromopropionitrile: Another brominated nitrile compound with a different carbon chain structure.
Uniqueness
This compound is unique due to its specific stereochemistry (Z-configuration), which influences its reactivity and the types of reactions it can undergo. This configuration can lead to different products and applications compared to its E-isomer or other brominated nitriles.
Propriétés
Numéro CAS |
41866-24-4 |
|---|---|
Formule moléculaire |
C3H2BrN |
Poids moléculaire |
131.96 g/mol |
Nom IUPAC |
(Z)-3-bromoprop-2-enenitrile |
InChI |
InChI=1S/C3H2BrN/c4-2-1-3-5/h1-2H/b2-1- |
Clé InChI |
PCNPNEFEZSKSEK-UPHRSURJSA-N |
SMILES isomérique |
C(=C\Br)\C#N |
SMILES canonique |
C(=CBr)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


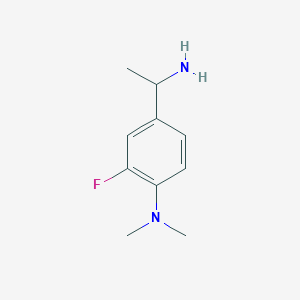
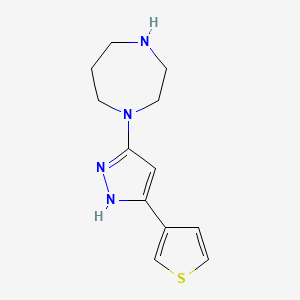
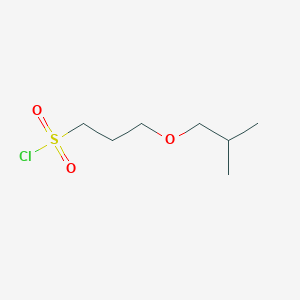
![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13535599.png)


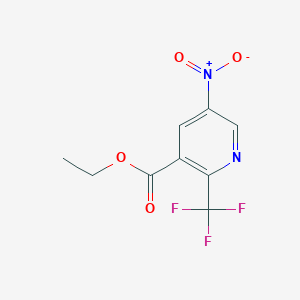

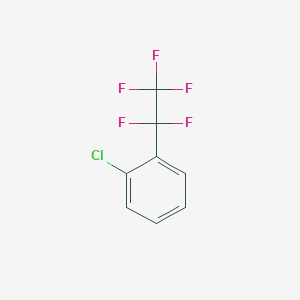
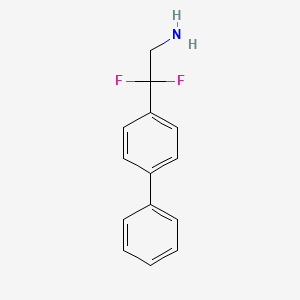

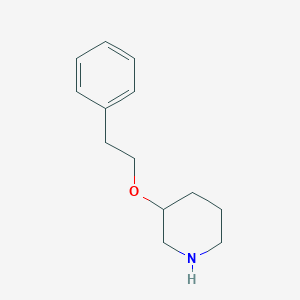
![1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13535651.png)
![2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride](/img/structure/B13535654.png)
